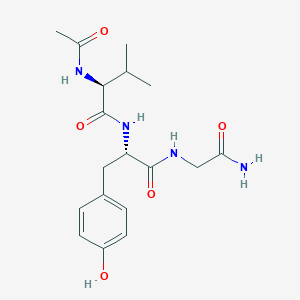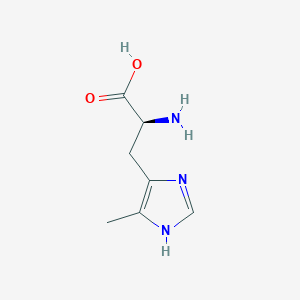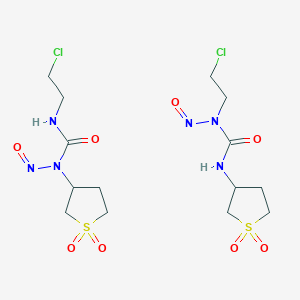
1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea;3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea are chemical compounds known for their potential applications in medicinal chemistry. These compounds are derivatives of nitrosourea, a class of compounds that have been extensively studied for their antineoplastic (anti-cancer) properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea typically involves the reaction of 2-chloroethylamine with 1,1-dioxothiolane-3-carboxylic acid, followed by nitrosation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of these compounds may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as antineoplastic agents due to their ability to alkylate DNA.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of these compounds involves the alkylation of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in cell cycle arrest and apoptosis (programmed cell death). The molecular targets include guanine bases in DNA, and the pathways involved are primarily related to DNA damage response mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carmustine: Another nitrosourea compound used in chemotherapy.
Lomustine: Similar in structure and used for treating brain tumors.
Semustine: A derivative of carmustine with similar applications.
Uniqueness
1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea are unique due to their specific structural features, which may confer different pharmacokinetic and pharmacodynamic properties compared to other nitrosourea compounds. Their dioxothiolane moiety is particularly noteworthy for its potential impact on the compound’s stability and reactivity.
Propriétés
Numéro CAS |
39441-95-7 |
|---|---|
Formule moléculaire |
C14H24Cl2N6O8S2 |
Poids moléculaire |
539.4 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea;3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea |
InChI |
InChI=1S/2C7H12ClN3O4S/c8-2-3-11(10-13)7(12)9-6-1-4-16(14,15)5-6;8-2-3-9-7(12)11(10-13)6-1-4-16(14,15)5-6/h2*6H,1-5H2,(H,9,12) |
Clé InChI |
HYWMYBUEHPTQSM-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1NC(=O)N(CCCl)N=O.C1CS(=O)(=O)CC1N(C(=O)NCCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




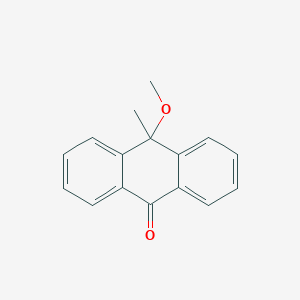
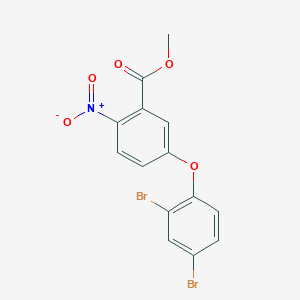

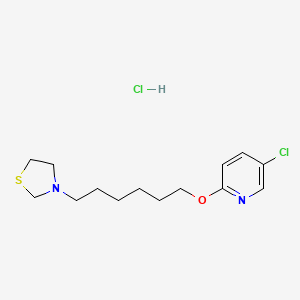
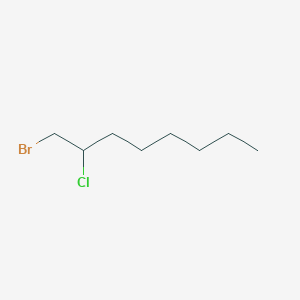


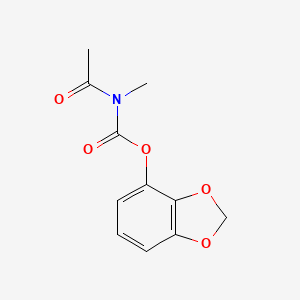
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)
![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
